Mass spectrometry (MS) fragmentation patterns of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol
Mass spectrometry (MS) fragmentation patterns of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol
Introduction
In the landscape of organic synthesis, particularly in pharmaceutical and fine chemical development, the use of protecting groups is a cornerstone of molecular construction. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols due to its ease of introduction, stability across a range of non-acidic conditions, and straightforward removal.[1][2] The characterization of intermediates containing such moieties is critical for reaction monitoring and quality control. Mass spectrometry (MS), especially under electron ionization (EI), serves as a powerful analytical tool for this purpose, providing a fragmentation "fingerprint" that reveals key structural features.
This technical guide offers a detailed examination of the predicted mass spectrometry fragmentation patterns of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol. As a senior application scientist, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind the observed cleavages. We will explore the interplay between the primary alcohol, the bulky THP ether, and the branched alkyl chain, providing researchers and drug development professionals with a predictive framework for identifying this and structurally related molecules.
Chapter 1: Molecular Structure and Properties
To understand the fragmentation of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol, we must first consider its constituent parts. The molecule's behavior in the mass spectrometer is a direct consequence of its chemical architecture.
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Chemical Structure: (tetrahydropyran-2-yloxy)-CH₂-CH₂-CH₂-CH₂-CH(CH₂CH₃)-CH₂OH
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Molecular Formula: C₁₃H₂₆O₃
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Molecular Weight (Monoisotopic): 230.19 Da
The molecule possesses three key structural features that will dictate its fragmentation pathways:
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Primary Alcohol (-CH₂OH): This functional group is prone to characteristic fragmentation patterns, including dehydration (loss of water) and alpha-cleavage.[3][4][5][6]
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Tetrahydropyranyl (THP) Ether: This is technically an acetal, which is known to be labile under acidic conditions. In the high-energy environment of an EI source, it undergoes facile cleavage, making it a dominant factor in the overall fragmentation pattern.
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Branched Alkyl Chain: The C₈ hydrocarbon backbone provides sites for general alkane fragmentation and influences the stability of resulting carbocations.
Due to the presence of these readily fragmentable groups, the molecular ion peak (M⁺) at m/z 230 is expected to be of very low abundance or entirely absent, a common characteristic of long-chain alcohols and ethers.[6][7][8]
Chapter 2: Core Fragmentation Mechanisms in Electron Ionization (EI-MS)
The fragmentation of the molecular ion is not random; it follows well-established chemical principles to yield the most stable possible fragment ions. The primary mechanisms relevant to our target molecule are detailed below.
Alpha-Cleavage (α-Cleavage)
This is the cleavage of a carbon-carbon bond adjacent to a heteroatom (in this case, oxygen).[9] The process is energetically favorable because it results in a resonance-stabilized oxonium ion.[3] For both the alcohol and ether functionalities in the target molecule, α-cleavage is a highly probable event.
Inductive Cleavage
This refers to the cleavage of the bond between a carbon atom and the more electronegative heteroatom (the C-O ether bond). This cleavage can result in the charge being retained by either the alkyl or the oxygen-containing fragment, depending on their relative stability. For ethers, this is a primary fragmentation route.[10][11]
Dehydration
A hallmark of alcohol mass spectrometry, this pathway involves the elimination of a neutral water molecule (18 Da) from the molecular ion.[4][12][13] The resulting [M-18]⁺· radical cation is often a prominent peak in the spectra of primary alcohols.[6][14]
Cyclic Ether Fragmentation
The tetrahydropyran ring itself has characteristic fragmentation pathways. Upon ionization, the initial cleavage is often the abstraction of an electron from the ether oxygen, followed by a β-scission reaction that opens the ring and leads to the loss of an alkyl substituent.[15][16]
Chapter 3: Predicted Fragmentation Pathways of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol
The mass spectrum of the target molecule will be a composite of competing fragmentation reactions originating from its different functional groups. The most probable and diagnostically significant pathways are outlined below.
Pathway A: Dominant Fragmentation of the THP Ether
The THP ether is the most labile part of the molecule and is expected to direct the major fragmentation pathways.
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Formation of the Tetrahydropyranyl Cation (m/z 85): The most characteristic fragmentation of THP-protected alcohols is the cleavage of the exocyclic C-O bond. This yields the highly stable, resonance-stabilized tetrahydropyranyl cation ([C₅H₉O]⁺). This fragment at m/z 85 is often the base peak in the spectrum and serves as a definitive marker for the presence of a THP group.[15][17]
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Loss of Dihydropyran (m/z 146): Through a hydrogen rearrangement mechanism, a neutral molecule of 2,3-dihydropyran (C₅H₈O, 84 Da) can be eliminated. This results in the formation of the radical cation of 2-ethyl-1,6-hexanediol at m/z 146 ([M-84]⁺·).
Pathway B: Fragmentation of the Primary Alcohol
While the THP group dominates, characteristic cleavages of the primary alcohol will also be evident.
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Dehydration ([M-18]⁺·): The molecular ion can readily lose a molecule of water, giving rise to a fragment at m/z 212 . The intensity of this peak will depend on its stability relative to the other fragmentation channels.
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Alpha-Cleavage (m/z 31): Cleavage of the C1-C2 bond results in the formation of the [CH₂OH]⁺ ion at m/z 31 . While this is a classic fragment for primary alcohols, its abundance may be reduced in this larger molecule due to the prevalence of the more favorable THP-related fragmentations.[6][14]
Pathway C: Alkyl Chain Fragmentation
The underlying hydrocarbon structure will produce a series of smaller fragments, typical of alkanes, corresponding to the loss of alkyl radicals. This results in a pattern of peaks at m/z 43, 57, 71, etc.
Chapter 4: Data Presentation and Summary
The predicted fragmentation data can be summarized for quick reference. This table provides a self-validating system for spectral interpretation: the presence of the key ions in this table strongly supports the proposed structure.
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Diagnostic Value |
| 230 | [C₁₃H₂₆O₃]⁺· | Molecular Ion (M⁺·) | Very Low / Absent |
| 212 | [M - H₂O]⁺· | Dehydration of primary alcohol | High (Confirms Alcohol) |
| 146 | [M - C₅H₈O]⁺· | Loss of neutral dihydropyran | High (Confirms THP Ether) |
| 129 | [C₈H₁₇O]⁺ | Cleavage of ether C-O bond | Medium |
| 85 | [C₅H₉O]⁺ | Cleavage of ether C-O bond | Very High (Base Peak, Confirms THP) |
| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation | Low |
| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation | Low |
| 31 | [CH₂OH]⁺ | α-Cleavage of primary alcohol | Medium (Confirms Primary Alcohol) |
Chapter 5: Experimental Protocol for GC-EI-MS Analysis
To validate the predicted fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) experiment would be employed.
-
Sample Preparation:
-
Dissolve 1 mg of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30 - 350
-
Scan Rate: 2 scans/second
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Chapter 6: Visualization of Fragmentation Pathways
Diagrams created using DOT language help to visualize the logical flow of the fragmentation process, from the molecular ion to the key observed fragments.
Caption: Primary fragmentation pathways of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol.
Caption: Formation of the diagnostic m/z 85 base peak from ether bond cleavage.
Conclusion
The electron ionization mass spectrum of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol is predicted to be dominated by fragmentations characteristic of the tetrahydropyranyl ether group. The presence of a strong, often base, peak at m/z 85 is the most definitive evidence for the THP moiety. Concurrently, the observation of a peak at m/z 212 ([M-18]⁺·) and potentially a smaller peak at m/z 31 provides clear confirmation of the primary alcohol functionality. By understanding the underlying chemical principles driving these cleavages, researchers can confidently identify this molecule and distinguish it from its isomers, ensuring the integrity of their synthetic workflows.
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